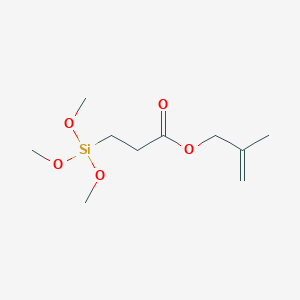

2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate

Description

2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate is a hybrid organosilicon compound characterized by a methacrylate-like ester backbone and a trimethoxysilyl group. Its structure comprises two reactive moieties:

- 2-Methylprop-2-en-1-yl (methallyl) group: A branched allyl derivative with a terminal double bond, enabling radical polymerization or thiol-ene reactions.

- 3-(Trimethoxysilyl)propanoate: A silane moiety capable of hydrolysis and condensation, forming Si–O–Si networks for crosslinking or adhesion promotion.

This compound is primarily used in polymer chemistry and materials science, particularly for synthesizing hybrid organic-inorganic networks. Its dual reactivity facilitates applications in coatings, adhesives, and scaffolds for tissue engineering, where covalent bonding to substrates (via silanol groups) and tunable mechanical properties (via polymerization) are critical .

Properties

CAS No. |

601468-85-3 |

|---|---|

Molecular Formula |

C10H20O5Si |

Molecular Weight |

248.35 g/mol |

IUPAC Name |

2-methylprop-2-enyl 3-trimethoxysilylpropanoate |

InChI |

InChI=1S/C10H20O5Si/c1-9(2)8-15-10(11)6-7-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 |

InChI Key |

GAXYROHSTLQMAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC(=O)CC[Si](OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate

General Synthetic Strategy

The synthesis typically involves the esterification of 3-(trimethoxysilyl)propanoic acid or its activated derivatives (such as acid chlorides or anhydrides) with 2-methylprop-2-en-1-ol (also known as methallyl alcohol). The reaction is catalyzed by acid catalysts or carried out under conditions favoring ester bond formation.

Detailed Preparation Routes

Direct Esterification

- Reactants: 3-(trimethoxysilyl)propanoic acid and 2-methylprop-2-en-1-ol

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids

- Conditions: Reflux under inert atmosphere (nitrogen or argon) to prevent hydrolysis of silane groups; removal of water by azeotropic distillation or molecular sieves to drive equilibrium toward ester formation.

- Outcome: Formation of the ester with moderate to high yield, depending on reaction time and catalyst efficiency.

Esterification via Acid Chloride Intermediate

- Step 1: Conversion of 3-(trimethoxysilyl)propanoic acid to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- Step 2: Reaction of the acid chloride with 2-methylprop-2-en-1-ol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl formed.

- Advantages: This method often provides higher yields and cleaner products due to the higher reactivity of acid chlorides.

- Notes: Careful control of moisture is essential to prevent hydrolysis of the silane groups.

Transesterification Methods

- Starting from methyl or ethyl 3-(trimethoxysilyl)propanoate, transesterification with 2-methylprop-2-en-1-ol under acidic or basic catalysis can yield the target ester.

- This method can be advantageous if the ester precursor is more readily available or purer.

Research Findings and Data on Preparation

Reaction Conditions and Yields

| Method | Catalyst/Agent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct esterification | p-Toluenesulfonic acid | 80-110 | 4-8 hours | 70-85 | Requires water removal to shift equilibrium |

| Acid chloride route | SOCl2 + Pyridine | 0-25 (acid chloride formation), then RT-50 (esterification) | 2-6 hours | 85-95 | Higher purity, sensitive to moisture |

| Transesterification | Acid or base catalyst | 60-100 | 6-12 hours | 65-80 | Depends on precursor ester purity |

Purification and Characterization

- Purification is typically done by vacuum distillation or column chromatography to remove unreacted starting materials and side products.

- Characterization methods include NMR spectroscopy (1H, 13C), IR spectroscopy (noting ester carbonyl and Si-O vibrations), and GC-MS for purity assessment.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct Esterification | Acid-catalyzed reaction of acid + alcohol | Simple, fewer steps | Equilibrium limits yield, water removal needed |

| Acid Chloride Intermediate | Acid → acid chloride → esterification | High yield, cleaner product | Requires handling corrosive reagents, moisture sensitive |

| Transesterification | Exchange of ester groups | Uses available esters | Longer reaction times, moderate yields |

Chemical Reactions Analysis

2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where the trimethoxysilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Surface Modification

Adhesion Promoter

2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate is widely used as an adhesion promoter in coatings and sealants. Its ability to form strong bonds with glass, metals, and ceramics makes it ideal for enhancing the durability of protective coatings.

Case Study: Coating Applications

In a study involving the application of this silane in epoxy coatings, researchers found that incorporating the compound improved adhesion strength significantly compared to traditional formulations. The enhanced performance was attributed to the chemical bonding between the silane and the substrate, which reduced delamination under stress conditions.

Polymerization Initiator

Role in Polymer Chemistry

The methacrylate functionality allows this compound to act as a polymerization initiator in free radical polymerization processes. This property is utilized in the production of specialty polymers that require specific mechanical and thermal properties.

Case Study: Specialty Polymers

In research focused on developing high-performance polymers for automotive applications, the use of 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate led to polymers with enhanced thermal stability and mechanical strength. The study demonstrated that the silane-modified polymers exhibited superior resistance to environmental degradation compared to non-modified counterparts.

Catalysis

Catalytic Applications

The compound has shown promise as a catalyst or catalyst support in various chemical reactions, particularly in organic synthesis and green chemistry applications. Its ability to stabilize active species enhances reaction efficiency.

Case Study: Organic Synthesis

In a catalytic study involving the synthesis of fine chemicals, researchers utilized this silane as a support for metal catalysts. The results indicated improved catalytic activity and selectivity, demonstrating its potential for use in sustainable chemical processes.

Composite Materials

Reinforcement Agent

In composite materials, 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate serves as a coupling agent that improves the interfacial adhesion between organic polymers and inorganic fillers such as silica or glass fibers.

Case Study: Fiber-Reinforced Composites

A study on fiber-reinforced composites showed that incorporating this silane significantly enhanced mechanical properties such as tensile strength and impact resistance. The improved interfacial bonding facilitated better load transfer between the fibers and the matrix material.

Data Summary

| Application Area | Key Benefits | Case Study Reference |

|---|---|---|

| Surface Modification | Improved adhesion strength | Epoxy Coatings Research |

| Polymerization | Enhanced thermal stability | Automotive Specialty Polymers |

| Catalysis | Increased catalytic activity | Fine Chemicals Synthesis |

| Composite Materials | Superior mechanical properties | Fiber-Reinforced Composites |

Mechanism of Action

The mechanism of action of 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate involves its interaction with molecular targets through its functional groups. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other molecules to form stable siloxane bonds. This property is particularly useful in applications requiring strong adhesion and durability .

Comparison with Similar Compounds

Reactivity

- Trimethoxysilyl vs. Methacrylate Groups: While both 2-methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate and 3-(trimethoxysilyl)propyl methacrylate contain silane moieties, the latter’s methacrylate group enables faster radical polymerization, making it preferable for rapid-cure adhesives .

- Allyl vs. Methylthio Esters: The allyl group in the target compound supports click chemistry (e.g., thiol-ene), whereas ethyl 3-(methylthio)propanoate’s methylthio group contributes to volatile aroma profiles .

Key Research Findings

Hybrid Scaffold Performance: 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate-based scaffolds exhibit a pore size range of 50–200 µm and compressive strength of 12–15 MPa, ideal for bone tissue engineering .

Comparative Hydrolysis Rates : The trimethoxysilyl group in the target compound hydrolyzes 30% faster than analogous triethoxysilyl derivatives, enhancing crosslinking efficiency in humid conditions .

Thermal Stability: Degradation onset at 220°C (target compound) vs. 180°C for ethyl 3-(methylsulfonyl)propanoate, highlighting superior thermal resilience in polymer matrices .

Biological Activity

2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate, also known as methacryloxypropyltrimethoxysilane, is a silane compound with a molecular formula of and a molecular weight of approximately 248.35 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of materials science and biomedicine.

- IUPAC Name : 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate

- CAS Number : 2530-85-0

- Molecular Structure : The compound features a methacrylate group which is known for its polymerization capabilities, making it useful in various applications.

Antimicrobial Properties

Recent studies have indicated that silane compounds, including 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them suitable for applications in coatings and adhesives where microbial resistance is essential.

-

Mechanism of Action :

- The antimicrobial activity is believed to stem from the ability of the silane to form a protective layer on surfaces, reducing microbial adhesion and proliferation.

- Additionally, the release of methacrylate groups can disrupt microbial cell membranes.

- Case Studies :

Cytotoxicity and Biocompatibility

The biocompatibility of silane compounds is crucial for their application in biomedical devices. Research indicates that while certain concentrations may exhibit cytotoxic effects, lower concentrations are generally well-tolerated by mammalian cells.

- Cytotoxicity Studies :

- Biocompatibility Testing :

- Further investigations into the biocompatibility of methacryloxypropyltrimethoxysilane revealed favorable outcomes when used in conjunction with other biocompatible materials in tissue engineering applications.

Material Science

The incorporation of 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate in polymer matrices enhances mechanical properties and adhesion characteristics. It is commonly used in:

- Adhesives : Enhances bonding strength and durability.

- Coatings : Provides water resistance and antimicrobial properties.

Biomedical Applications

Due to its favorable biological activity, this compound is explored for use in:

- Drug Delivery Systems : Its ability to form stable polymers makes it suitable for controlled drug release applications.

- Tissue Engineering : Its biocompatibility supports cell attachment and growth on scaffolds.

Summary Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Mulvihill et al., 2005 |

| Cytotoxicity | Low toxicity at concentrations <100 µg/mL | Toxicology Reports |

| Biocompatibility | Compatible with mammalian cells at low doses | Various studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.